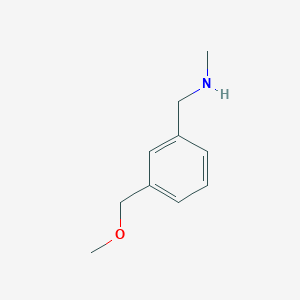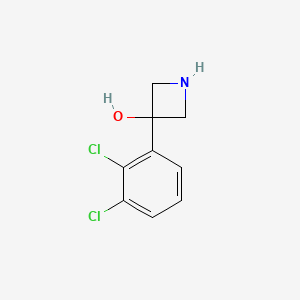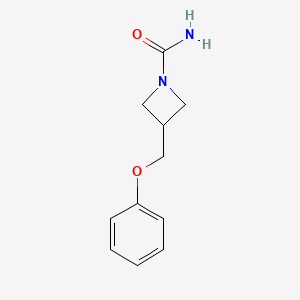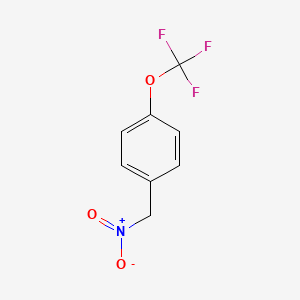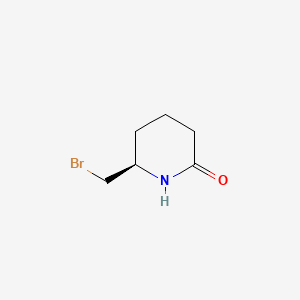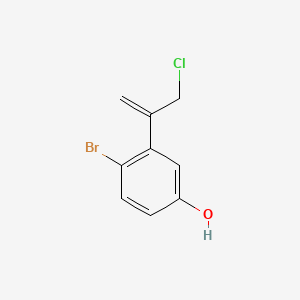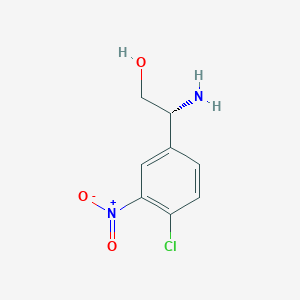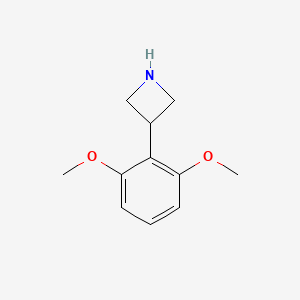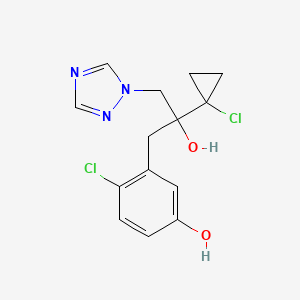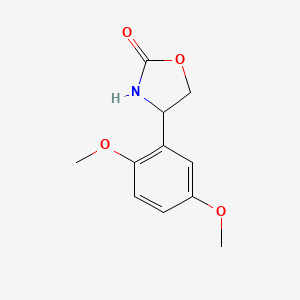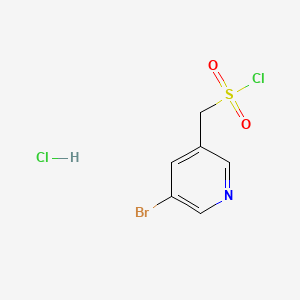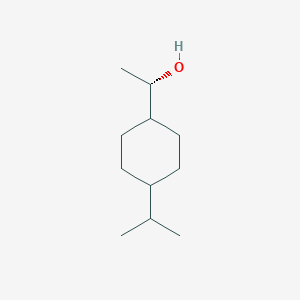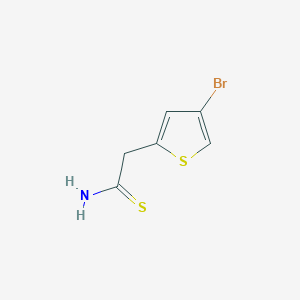
2-(4-Bromothiophen-2-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)ethanethioamide is an organic compound with the molecular formula C6H6BrNS2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)ethanethioamide typically involves the bromination of thiophene followed by the introduction of the ethanethioamide group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene. This intermediate can then undergo a reaction with ethanethioamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)ethanethioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)ethanethioamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can be used as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromothiophen-2-yl)ethanethioamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromothiophene: A simpler derivative of thiophene with a bromine atom at the 4-position.
2-(4-Bromothiophen-2-yl)methanol: A related compound with a hydroxymethyl group instead of an ethanethioamide group.
S-[(4-Bromothiophen-2-yl)methyl] ethanethioate: Another thiophene derivative with a different functional group.
Uniqueness
2-(4-Bromothiophen-2-yl)ethanethioamide is unique due to the presence of both a bromine atom and an ethanethioamide group, which confer distinct reactivity and potential applications. Its combination of functional groups allows for versatile chemical transformations and makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C6H6BrNS2 |
|---|---|
Peso molecular |
236.2 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)ethanethioamide |
InChI |
InChI=1S/C6H6BrNS2/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H2,8,9) |
Clave InChI |
RKAUZEHDVVELTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


